molecular formula C₂₃H₂₈N₂O₂ B1663483 QF0301B CAS No. 149247-12-1

QF0301B

Cat. No.: B1663483
CAS No.: 149247-12-1
M. Wt: 364.5 g/mol
InChI Key: PJOARVZMKMVACL-UHFFFAOYSA-N
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Description

Scientific Research Applications

QF0301B has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The compound acts as a ligand for Alpha1-Adrenergic Receptor. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Future Directions

The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists . Future research could focus on further optimizing these compounds and investigating their therapeutic potential in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QF0301B typically involves the reaction of 2-methoxyphenylpiperazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

QF0301B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

QF0301B is unique due to its specific binding affinity and pharmacokinetic profile. It exhibits high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOARVZMKMVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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